molecular formula C11H7I2NO2S2 B2538208 (5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 392249-14-8

(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2538208
CAS RN: 392249-14-8
M. Wt: 503.11
InChI Key: OYRRLAANILCDBO-XBXARRHUSA-N
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Description

The compound "(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazolidinones are known for their anticancer properties, and modifications to their structure can lead to compounds with potent cytotoxic activities against various cancer cell lines .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the Knoevenagel condensation reaction, where an aldehyde or ketone is reacted with compounds containing active methylene groups. In the case of the related compounds, the synthesis pathway often starts with the reaction of N-methyl glycine with NH4SCN, followed by condensation to form the core thiazolidinone structure. Further modifications, such as N-alkylation and N-glycosylation, are performed to enhance the biological activity of these compounds . The synthesis of similar compounds has been achieved with high yields, indicating the robustness of the synthetic methods .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. Studies have employed homonuclear and heteronuclear two-dimensional NMR methods, such as DQF-COSY, HMQC, and HMBC, to confirm the structures of synthesized compounds. Molecular modeling and Density Functional Theory (DFT) calculations are also used to study the electronic and geometric properties of these compounds, which can be correlated with their experimental observations .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including the Hetero-Diels–Alder reaction, which can lead to the formation of new compounds with potential biological activities. For instance, the reaction of 5-ylidene thiazolidinones with diimines has been shown to yield thiochromeno[2,3-d][1,3]thiazole derivatives with good to excellent yields . These reactions expand the chemical diversity of thiazolidinone derivatives and open up new avenues for the development of anticancer agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are often predicted in silico to assess their drug likeness. These properties include solubility, permeability, and stability, which are important for the pharmacokinetics and pharmacodynamics of potential drug candidates. The synthesized compounds are also evaluated for their in vitro antitumor activity against various human cancer cell lines to determine their efficacy and selectivity .

Scientific Research Applications

Thiazolidinone Derivatives: Synthesis and Biological Activities

Chemistry and Synthesis :Thiazolidinones are recognized for their synthetic versatility and the ease with which they can be modified to yield compounds with a wide spectrum of biological activities. The literature suggests that various substitutions at different positions on the thiazolidinone moiety allow for the synthesis of new compounds showing significant pharmacological properties. The significance of 4-thiazolidinone as a biologically active scaffold is highlighted by its vibrant potential against several activities, pointing towards its pivotal role in medicinal chemistry and drug development (B. ArunlalV., K. Vandana, C. Biju, 2015).

Biological Applications :

  • Antimicrobial and Antitumor Activities : The derivatives of thiazolidinones, including those closely related to the specified compound, have shown a wide range of biological activities. Notably, 2,4-thiazolidinedione derivatives have been studied for their antimicrobial, anticancer, and antidiabetic properties. These compounds offer a vast opportunity for structural modification, making them attractive for the development of lead molecules against various clinical disorders (Gurpreet Singh et al., 2022).
  • Pharmacological Diversity : The diversity in the biological response of thiazolidinone derivatives, including anti-inflammatory, neuroprotective, antioxidant, and anticancer activities, makes this class a highly prized moiety in pharmacological research. Various synthetic methodologies, such as multicomponent reactions and green chemistry approaches, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activities (Nusrat Sahiba et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many thiazolidinone derivatives exhibit biological activity and are used as therapeutic agents. They can interact with a variety of enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed when working with chemical compounds .

Future Directions

The field of thiazolidinone research is active, with new derivatives being synthesized and tested for biological activity. Future research may focus on developing new synthetic methods, exploring the reactivity of these compounds, and investigating their potential as therapeutic agents .

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7I2NO2S2/c1-14-10(16)8(18-11(14)17)4-5-2-6(12)9(15)7(13)3-5/h2-4,15H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRLAANILCDBO-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)I)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)O)I)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7I2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

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